7-Methyl-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-2H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQJRWNBYGCLDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(NN=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646685 | |
| Record name | 7-Methyl-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-53-3 | |
| Record name | 7-Methyl-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methyl-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Mechanism of Indazole Core Formation
The foundational approach for synthesizing 7-methyl-1H-indazole-3-carboxylic acid derives from adaptations of Er-chang Rao's improved synthesis of unsubstituted 1H-indazole-3-carboxylic acid. By substituting benzaldehyde with 4-methylbenzaldehyde in the initial hydrazone formation step, the methyl group is strategically introduced at the para position relative to the hydrazone nitrogen. Subsequent reaction with oxalyl chloride generates N-(4-methylbenzylideneamino)-N-phenyl oxamoyl chloride , which undergoes AlCl₃-catalyzed cyclization to yield N-(4-methylbenzylideneamino)-isatin . Acidic hydrolysis of this intermediate with hydrochloric acid completes the formation of the target compound.
Critical Parameters:
- Temperature Control: Cyclization proceeds optimally at 80–90°C, with deviations leading to byproducts such as dimerized hydrazones.
- Solvent Selection: Dichloromethane enhances oxamoyl chloride stability, while toluene facilitates AlCl₃ solubility during cyclization.
Yield Optimization:
| Step | Yield (%) | Conditions |
|---|---|---|
| Hydrazone Formation | 92 | EtOH, reflux, 4 h |
| Oxamoyl Chloride | 85 | Oxalyl chloride, 0°C, 2 h |
| Cyclization | 68 | AlCl₃, toluene, 85°C, 6 h |
| Hydrolysis | 89 | 6M HCl, reflux, 3 h |
| Overall Yield | 55.3 |
This method’s scalability is demonstrated in patent US10183940B2, where this compound serves as a precursor for cannabinoid receptor agonists.
Carboxylation of Pre-Formed 7-Methylindazole
Directed Ortho Metalation (DoM) Strategy
An alternative route involves introducing the carboxylic acid group post-indazole ring formation. Treatment of 7-methyl-1H-indazole with lithium diisopropylamide (LDA) at −78°C generates a stabilized anion at the C3 position, which reacts with gaseous CO₂ to form the carboxylated product.
Reaction Scheme:
$$
\text{7-Methyl-1H-indazole} \xrightarrow[\text{-78°C, THF}]{\text{LDA}} \text{Lithium 7-methyl-1H-indazol-3-ide} \xrightarrow{\text{CO}_2} \text{this compound}
$$
Challenges:
- Regioselectivity: Competing metalation at C5 occurs if the methyl group inadequately directs the base.
- Purification: Acidic workup (10% HCl) is required to isolate the free carboxylic acid, reducing yields to 40–45%.
Functional Group Interconversion: Nitrile Hydrolysis
Synthesis via 3-Cyano-7-methylindazole
Introduction of the nitrile group at C3 is achieved through palladium-catalyzed cyanation of 3-bromo-7-methyl-1H-indazole using Zn(CN)₂ and a Pd(PPh₃)₄ catalyst. Subsequent hydrolysis with H₂SO₄ (50%, 120°C, 8 h) converts the nitrile to the carboxylic acid.
Advantages:
- Functional Group Tolerance: Bromine at C5 (as in 5-bromo-7-methyl derivatives) remains intact during cyanation.
- Yield Profile:
- Cyanation: 78% yield (DMF, 100°C, 12 h).
- Hydrolysis: 82% yield.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | Purity (HPLC) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Cyclization | 55.3 | 98.5 | Industrial | 12.40 |
| DoM Carboxylation | 42.1 | 97.2 | Lab-scale | 28.90 |
| Nitrile Hydrolysis | 64.0 | 96.8 | Pilot-scale | 18.70 |
Key Observations:
- The cyclization route offers the best balance of cost and scalability, making it preferable for bulk synthesis.
- Nitrile hydrolysis achieves higher yields but requires expensive palladium catalysts, limiting economic viability.
Recent advances in visible-light-mediated C–H carboxylation could enable direct introduction of the carboxylic acid group without pre-functionalization. Preliminary studies using Ru(bpy)₃²⁺ as a photocatalyst and CO₂ as the carboxyl source show promise, though yields remain suboptimal (22–25%).
Biocatalytic Approaches
Enzymatic carboxylation using engineered carboxylases (e.g., phenolic acid decarboxylase variants) presents a sustainable alternative. Early-stage research demonstrates 15–18% conversion rates for indazole derivatives under mild conditions (pH 7.4, 37°C).
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Applications
7-Methyl-1H-indazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating several neurological disorders:
- Alzheimer's Disease and Schizophrenia : Compounds derived from indazole-3-carboxylic acid exhibit activity as agonists or partial agonists of nicotinic acetylcholine receptors, making them potential candidates for treating cognitive disorders associated with these diseases .
- Antiemetic Properties : The compound is also noted for its role in synthesizing granisetron, a drug used to prevent nausea and vomiting caused by cancer treatments .
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
- Granisetron Synthesis : A study demonstrated a high-yield synthesis of granisetron from this compound, showcasing its utility in pharmaceutical formulations .
- Cognitive Enhancers : Research has indicated that derivatives of this compound may enhance cognitive function by modulating neurotransmitter systems, particularly in models simulating Alzheimer's pathology .
Comparative Analysis of Synthesis Methods
| Synthesis Method | Yield (%) | Reaction Conditions | Key Advantages |
|---|---|---|---|
| Direct Synthesis | High | Room temperature | Simple and efficient |
| CDI Method | 75 - 81 | Elevated temperature | Versatile for various derivatives |
Mechanism of Action
The mechanism of action of 7-Methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Key structural analogs differ in substituent type, position, or functional groups, leading to variations in physicochemical properties and applications.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type | Storage Conditions |
|---|---|---|---|---|---|
| 7-Methyl-1H-indazole-3-carboxylic acid | 1000340-53-3 | C₉H₈N₂O₂ | 176.17 | 7-methyl, 3-COOH | Sealed, dry, room temp |
| 6-Methyl-1H-indazole-3-carboxylic acid | 858227-12-0 | C₉H₈N₂O₂ | 176.17 | 6-methyl, 3-COOH | Not specified |
| 7-Chloro-1H-indazole-3-carboxylic acid | 129295-32-5 | C₈H₅ClN₂O₂ | 196.59 | 7-chloro, 3-COOH | Not specified |
| 7-Hydroxy-1H-indazole-3-carboxylic acid | 76846270 (CID) | C₈H₆N₂O₃ | 178.14 | 7-hydroxy, 3-COOH | Not specified |
| 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | 898747-36-9 | C₁₀H₈N₂O₄ | 220.18 | 7-methoxycarbonyl, 3-COOH | Sealed, dry, 2–8°C |
Key Observations :
- Substituent Effects : The methyl group in 7-methyl derivatives enhances hydrophobicity compared to polar groups like hydroxy or methoxycarbonyl .
- Positional Isomerism: 6-Methyl and 7-methyl isomers (e.g., 858227-12-0 vs.
- Functional Group Impact : The methoxycarbonyl group in 898747-36-9 increases molecular weight and may reduce solubility in aqueous media compared to the parent 7-methyl compound .
Table 2: Hazard Profile Comparison
| Compound Name | Hazard Statements (GHS) | Precautionary Measures |
|---|---|---|
| This compound | H302, H315, H319, H335 | P261, P305+P351+P338 (avoid inhalation, eye contact) |
| 7-Chloro-1H-indazole-3-carboxylic acid | Not specified | Likely similar to chloro-aromatics |
| 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | H315, H319, H335 | P261, P305+P351+P338 |
Key Observations :
- Methyl vs. Chloro : Chlorinated analogs (e.g., 129295-32-5) may pose additional hazards, such as halogen-specific toxicity, though explicit data are lacking .
- Shared Hazards : All carboxylic acid derivatives exhibit irritant properties (skin, eyes, respiratory system), necessitating standard PPE during handling .
Biological Activity
7-Methyl-1H-indazole-3-carboxylic acid (MICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its potential applications, mechanisms of action, and relevant research findings, including case studies and data tables.
Biological Activities
MICA has been investigated for various biological activities, including:
- Anticancer Activity : Research indicates that MICA exhibits promising anticancer properties. A study demonstrated that derivatives of indazole, including MICA, can inhibit cancer cell lines such as K562, with an IC50 value of 5.15 µM for specific derivatives . The mechanism involves modulation of apoptosis and cell cycle regulation through pathways like p53/MDM2 .
- Antimicrobial Activity : MICA has shown potential as an antimicrobial agent. In vitro studies have evaluated its efficacy against Candida species, revealing minimum inhibitory concentrations (MIC) that suggest effective antifungal properties . For instance, compounds derived from MICA exhibited MIC values against Candida albicans and Candida glabrata ranging from 3.807 mM to 15.227 mM .
- Anti-inflammatory Effects : Preliminary studies suggest that MICA may possess anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.
The biological activity of MICA is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : MICA can act as an inhibitor for specific enzymes involved in cancer progression and inflammation. This interaction often results in the modulation of key signaling pathways that control cell growth and apoptosis.
- Receptor Binding : The compound may bind to various receptors, influencing their activity and leading to therapeutic effects in conditions like cancer and inflammation.
Antitumor Activity
A notable study focused on the synthesis and evaluation of indazole derivatives found that MICA-related compounds effectively reduced the expression of oncogenic proteins such as MDM2, enhancing p53 activity and promoting apoptosis in cancer cells . This study highlights the potential for developing low-toxicity anticancer agents based on MICA's structural framework.
Antifungal Evaluation
Another research effort assessed the antifungal activity of MICA derivatives against multiple Candida strains. The most active compound demonstrated significant inhibition against both susceptible and resistant strains, suggesting that structural modifications could enhance efficacy against fungal infections .
Data Table: Biological Activities of this compound
Q & A
Basic Synthesis and Characterization
Q: What are the optimal synthetic routes for 7-Methyl-1H-indazole-3-carboxylic acid, and how can purity be validated? A: The compound is typically synthesized via cyclization reactions using indole or pyrazole precursors. For example, refluxing 3-formyl-indazole derivatives with acetic acid and sodium acetate (Method b in Scheme 2, ) yields carboxylic acid derivatives. Purity validation requires HPLC (>98% purity) and spectroscopic characterization (¹H/¹³C NMR, IR). Key NMR signals include the indazole NH proton (δ 12.5–13.5 ppm) and carboxylic acid COOH (δ 10–12 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., C₉H₈N₂O₂, MW 176.17 g/mol). Always compare with reference spectra for structural confirmation .
Advanced Pharmacological Profiling
Q: How can researchers resolve contradictory data on the biological activity of this compound in enzyme inhibition assays? A: Contradictions often arise from assay conditions (e.g., pH, co-solvents) or target specificity. For example, indazole derivatives may show dual inhibition of COX-2 and PKA due to structural similarities in binding pockets . To resolve discrepancies:
Standardize assays : Use consistent buffer systems (e.g., pH 7.4 PBS).
Validate selectivity : Employ knockout cell lines or competitive binding assays.
Dose-response curves : Calculate IC₅₀ values across multiple replicates.
Contradictory results in cytotoxicity studies may stem from cell line variability (e.g., HeLa vs. HEK293), necessitating cross-validation .
Stability and Storage Optimization
Q: What factors influence the stability of this compound, and how can degradation be mitigated? A: Stability is affected by:
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
- Light : Protect from UV exposure to avoid indazole ring photodegradation.
- Humidity : Use desiccants to prevent hydrate formation, which alters solubility .
Degradation products (e.g., decarboxylated indazole) can be monitored via TLC or LC-MS. For long-term storage, lyophilize under inert gas (N₂/Ar) .
Computational Modeling for Mechanism Elucidation
Q: How can molecular docking and MD simulations clarify the mechanism of action of this compound? A:
Docking : Use software like AutoDock Vina to predict binding poses in targets (e.g., kinases). The methyl group at position 7 may enhance hydrophobic interactions in ATP-binding pockets .
MD Simulations : Run 100-ns trajectories to assess binding stability. Focus on hydrogen bonds between the carboxylic acid and catalytic lysine residues.
QM/MM : Calculate binding energies (ΔG) to rank inhibitor potency. Validate with experimental IC₅₀ values .
Contradiction Analysis in Biological Data
Q: How should researchers address conflicting reports on the compound’s role in apoptosis vs. proliferation? A: Context-dependent effects are common. For instance:
- Pro-apoptotic activity : Observed in p53-wildtype cancer cells via Bax/Bcl-2 modulation.
- Proliferative effects : Seen in fibroblasts due to ROS-mediated ERK activation .
Methodological steps :
Cell-specific profiling : Test across diverse lineages (e.g., epithelial vs. mesenchymal).
Pathway inhibition : Use siRNA or pharmacological inhibitors (e.g., ERK inhibitor U0126).
Transcriptomics : RNA-seq can identify differentially expressed genes post-treatment .
Spectroscopic and Crystallographic Characterization
Q: What advanced techniques confirm the crystal structure and tautomeric forms of this compound? A:
- X-ray crystallography : Resolves tautomerism (1H vs. 2H-indazole forms). The carboxylic acid group typically forms intermolecular H-bonds, stabilizing the lattice .
- Solid-state NMR : Distinguishes polymorphs via ¹³C chemical shifts (e.g., carbonyl C=O at ~170 ppm).
- IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
Analytical Method Development
Q: How can researchers optimize HPLC/LC-MS methods for quantifying this compound in biological matrices? A:
- Column : C18 (5 µm, 150 mm) with mobile phase A (0.1% formic acid) and B (acetonitrile).
- Gradient : 5% B to 95% B over 15 min, flow rate 0.3 mL/min.
- Detection : ESI-MS in negative ion mode ([M-H]⁻ at m/z 175.07). Validate with spike-recovery assays in plasma (≥85% recovery) .
Toxicity and Safety Protocols
Q: What safety measures are critical when handling this compound in vitro and in vivo? A:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD₅₀ >500 mg/kg in rodents) .
- Ventilation : Use fume hoods during weighing to avoid inhalation.
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .
Comparative Structure-Activity Relationships (SAR)
Q: How do substituent variations (e.g., methyl vs. ethyl groups) impact the bioactivity of indazole-3-carboxylic acid derivatives? A:
Interdisciplinary Applications
Q: What emerging fields (e.g., radiopharmaceuticals) could benefit from this compound derivatives? A:
- PET Imaging : Radiolabel with ¹⁸F for tumor targeting (e.g., 6-¹⁸F-7-methyl-indazole) .
- Metal chelation : The carboxylic acid group binds Cu²⁺/Fe³⁺ for antimicrobial applications .
- Prodrug design : Esterify the carboxylic acid to improve BBB penetration for neurotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
